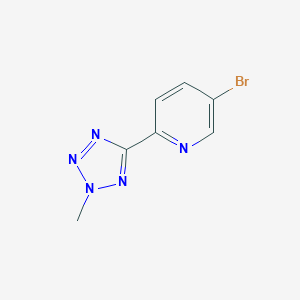

5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(2-methyltetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANKGNBDRWYWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634149 | |

| Record name | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380380-64-3 | |

| Record name | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 380380-64-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of advanced pharmaceutical agents. Its structure, incorporating both a pyridine and a tetrazole ring, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of the antibiotic, tedizolid.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrN₅ | [2][3] |

| Molecular Weight | 240.06 g/mol | [2][3] |

| CAS Number | 380380-64-3 | [2] |

| Appearance | White solid | [1] |

| Boiling Point (Predicted) | 375.2 ± 52.0 °C | [1] |

| Density (Predicted) | 1.85 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in Dichloromethane | [1] |

| pKa (Predicted) | 0.94 ± 0.10 | [1] |

| Storage | 2-8°C under inert gas | [1] |

Note: Predicted values are computationally derived and may differ from experimental values.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the methylation of 5-bromo-2-(2H-tetrazol-5-yl)pyridine.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromo-2-(2H-tetrazol-5-yl)pyridine

-

Methanol

-

A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Acetonitrile (for recrystallization)

Procedure:

-

Dissolution: Dissolve 5-bromo-2-(2H-tetrazol-5-yl)pyridine in methanol in a reaction vessel.

-

Addition of Base: Add a suitable base to the solution to deprotonate the tetrazole ring, forming the corresponding anion.

-

Methylation: Slowly add the methylating agent to the reaction mixture. The reaction is typically carried out at room temperature with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup: Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure. The crude product can be extracted with an organic solvent like dichloromethane.

-

Purification: The crude product is then purified. A common method is recrystallization from acetonitrile to yield the pure this compound as a white solid.[1]

Note: This is a generalized protocol. Specific reaction conditions, such as stoichiometry, temperature, and reaction time, may vary and should be optimized for specific laboratory settings.

Role in Tedizolid Synthesis

The primary significance of this compound lies in its role as a key intermediate in the synthesis of the oxazolidinone antibiotic, tedizolid. Tedizolid is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

The synthesis of tedizolid involves a multi-step process where the pyridine-tetrazole moiety of this compound is coupled with other synthetic intermediates to form the final drug molecule. The workflow below illustrates the pivotal position of this compound in the tedizolid synthesis pathway.

References

An In-depth Technical Guide to 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (CAS 380380-64-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of advanced pharmaceutical agents. Its structure, incorporating a pyridine ring, a tetrazole ring, and a bromine atom, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety, and its pivotal role in drug development, with a focus on its application as a key precursor to the oxazolidinone antibiotic, Tedizolid.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Physical Form | White to off-white solid | [1] |

| Molecular Formula | C₇H₆BrN₅ | [2] |

| Molecular Weight | 240.06 g/mol | [2] |

| Boiling Point | 375.2 ± 52.0 °C (Predicted) | [1] |

| Density | 1.85 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Dichloromethane | [1] |

| pKa | 0.94 ± 0.10 (Predicted) | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 380380-64-3 | [2] |

| IUPAC Name | 5-bromo-2-(2-methyl-1,2,3,4-tetrazol-5-yl)pyridine | [2] |

| InChI | InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | [4] |

| InChIKey | JANKGNBDRWYWSN-UHFFFAOYSA-N | [2] |

| SMILES | CN1N=NC(=C1)C2=NC=C(C=C2)Br | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The following information is based on typical chemical shifts for similar structures and data available from commercial suppliers. Researchers should obtain a certificate of analysis for lot-specific data.

Table 3: Predicted Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected signals for the pyridine ring protons (typically in the aromatic region, δ 7.0-9.0 ppm) and a singlet for the methyl protons (δ ~4.0-4.5 ppm). |

| ¹³C NMR | Expected signals for the carbons of the pyridine and tetrazole rings (typically δ 120-170 ppm) and a signal for the methyl carbon (δ ~35-45 ppm). |

| IR Spectroscopy | Characteristic peaks for C-H, C=N, and C-Br stretching and bending vibrations. |

| Mass Spectrometry | The molecular ion peak [M]+ is expected at m/z corresponding to the molecular weight (240.06 for ⁷⁹Br and 242.06 for ⁸¹Br). |

Synthesis and Experimental Protocols

The primary synthesis of this compound involves the methylation of its precursor, 5-Bromo-2-(2H-tetrazol-5-yl)pyridine.

Experimental Protocol: Synthesis from 5-Bromo-2-(2H-tetrazol-5-yl)pyridine[5][6]

-

Reactants:

-

5-Bromo-2-(2H-tetrazol-5-yl)pyridine (1 equivalent)

-

Formaldehyde (excess)

-

10% Palladium on carbon (catalyst)

-

Methanol (solvent)

-

Hydrogen gas

-

-

Procedure:

-

To a reactor, add 5-Bromo-2-(2H-tetrazol-5-yl)pyridine (226 g), formaldehyde (90 g), 10% palladium-carbon catalyst (20 g), and methanol (1.5 L).[5][6]

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.[5][6]

-

Upon completion of the reaction, remove the organic phase by evaporation.[5][6]

-

Recrystallize the residue from acetonitrile to yield the final product, 2-methyl-5-(5-bromo-2-pyridinyl)tetrazole.[5][6]

-

-

Yield: 90.4%[6]

Synthesis Workflow

Caption: Synthesis of the target compound.

Role in Drug Development: Synthesis of Tedizolid

This compound is a key intermediate in the synthesis of Tedizolid, a next-generation oxazolidinone antibiotic.[7] Tedizolid is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The bromo-tetrazolyl-pyridine moiety of the intermediate is crucial for the subsequent coupling reactions to build the complex structure of Tedizolid.

Logical Relationship in Tedizolid Synthesis

Caption: Role in Tedizolid Synthesis.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following table summarizes its hazard information.

Table 4: Hazard and Safety Information

| Category | Information | Source |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [1] |

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role as a building block in the synthesis of the antibiotic Tedizolid. Its well-defined synthesis and chemical properties make it a valuable intermediate for drug development professionals. Adherence to appropriate safety protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and scientists working with this key chemical intermediate.

References

- 1. ODM 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 2. This compound | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound [lgcstandards.com]

- 5. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]

- 6. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

Technical Guide: Physicochemical Properties of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed analysis of the molecular weight of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, a heterocyclic compound of interest in pharmaceutical research. Accurate determination of molecular weight is a critical first step in the characterization of any new chemical entity, underpinning subsequent analytical and pharmacological studies.

Molecular Identity and Formula

The fundamental identity of the compound is established by its chemical formula, which enumerates the constituent atoms.

This formula indicates that each molecule is composed of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 5 nitrogen atoms.

Theoretical Molecular Weight Calculation

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights, as recommended by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW), are used for this calculation.

The calculation is performed as follows: MW = (No. of C atoms × AW of C) + (No. of H atoms × AW of H) + (No. of Br atoms × AW of Br) + (No. of N atoms × AW of N)

The atomic weights (AW) for the relevant elements are summarized in the table below.

| Element (Symbol) | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon (C) | 7 | 12.011[4][5][6] | 84.077 |

| Hydrogen (H) | 6 | 1.008[7][8][9] | 6.048 |

| Bromine (Br) | 1 | 79.904[10][11][12] | 79.904 |

| Nitrogen (N) | 5 | 14.007[13][14][15][16] | 70.035 |

| Total | Molecular Weight | 240.064 |

Based on this, the calculated molecular weight for this compound is 240.064 g/mol . This value is consistent with figures found in chemical supplier databases.[3][17][18] The monoisotopic mass, calculated using the mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N), is 238.98066 Da .[2]

Experimental Verification Workflow

While theoretical calculation provides a precise value, experimental verification is essential. High-resolution mass spectrometry (HRMS) is the standard method for this purpose. The general workflow for this verification is outlined below.

Experimental Protocol: Molecular Weight Determination by ESI-MS

This section details a representative protocol for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

4.1. Objective: To experimentally verify the monoisotopic mass of the target compound.

4.2. Materials and Reagents:

-

This compound sample

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Water

-

Formic Acid (FA), 99%+ purity

-

Calibrant solution for the mass spectrometer

4.3. Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Syringe pump or UPLC system for sample introduction.

4.4. Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile.

-

From the stock, prepare a working solution of 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid promotes protonation to form the [M+H]⁺ ion.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. Ensure mass accuracy is within acceptable limits (typically < 5 ppm).

-

-

Analysis:

-

Set the ESI source to positive ion mode.

-

Infuse the working solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).

-

-

Data Interpretation:

-

Process the resulting spectrum to identify the monoisotopic peak for the protonated molecule ([C₇H₆BrN₅+H]⁺).

-

The expected m/z for the [M+H]⁺ ion is approximately 239.9884 (calculated from the monoisotopic mass of 238.9807 + mass of H⁺).

-

Crucially, observe the characteristic isotopic pattern for a compound containing one bromine atom. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the spectrum will show two major peaks of almost equal intensity separated by approximately 2 Da (the M peak and the M+2 peak).[19] This pattern is a definitive confirmation of the presence of a single bromine atom.

-

References

- 1. echemi.com [echemi.com]

- 2. This compound | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)-pyridine|380380-64-3--AN PharmaTech Co Ltd [anpharma.net]

- 4. byjus.com [byjus.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. youtube.com [youtube.com]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Bromine - Wikipedia [en.wikipedia.org]

- 11. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. youtube.com [youtube.com]

- 15. Nitrogen - Wikipedia [en.wikipedia.org]

- 16. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. cleanchemlab.com [cleanchemlab.com]

- 19. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

Spectroscopic Analysis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic characterization of the heterocyclic compound 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. While specific experimental spectroscopic data for this compound is not publicly available in comprehensive detail, this document outlines the expected analytical techniques and provides a procedural framework for its characterization. This compound, with the chemical formula C7H6BrN5 and a molecular weight of approximately 240.06 g/mol , is of interest as a potential intermediate in pharmaceutical synthesis.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 380380-64-3 | [3] |

| Molecular Formula | C7H6BrN5 | [2][3] |

| Molecular Weight | ~240.06 g/mol | [2] |

| Purity | Typically >98% | [4] |

| Physical Form | Solid | [4] |

| Storage | 2-8°C under inert atmosphere | [4] |

Spectroscopic Characterization Workflow

The structural elucidation and confirmation of this compound would conventionally involve a suite of spectroscopic techniques. The general workflow for such an analysis is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Expected Spectroscopic Data

While the specific data is not available, the following sections detail the type of information that would be obtained from each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine ring and the methyl group attached to the tetrazole ring. The chemical shifts (δ) and coupling constants (J) would be crucial in confirming the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbons of the pyridine and tetrazolyl rings, as well as the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the elemental composition (C7H6BrN5). The fragmentation pattern observed in the mass spectrum would offer further structural information.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include C-H stretching and bending, C=N and C=C stretching from the aromatic rings, and potentially vibrations specific to the tetrazole ring system.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are instrument-specific. However, a general outline for each technique is provided below.

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

General Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

General Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its unambiguous identification and quality control. While a detailed public repository of its spectral data is not currently available, the application of standard techniques such as NMR, MS, and IR spectroscopy, following established protocols, would provide the necessary information for its structural elucidation. Researchers and drug development professionals are encouraged to acquire this data as part of their internal characterization processes. Commercial suppliers may also provide this data upon request.[5]

References

- 1. This compound | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 380380-64-3 [sigmaaldrich.com]

- 5. 380380-64-3|this compound|BLD Pharm [bldpharm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the NMR Analysis of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopy of this compound. The document outlines predicted ¹H and ¹³C NMR data, a general experimental protocol for NMR analysis, and the synthetic procedure for the compound. This guide is intended to support researchers and scientists in drug development and related fields in the characterization of this and structurally similar molecules.

Predicted NMR Spectroscopic Data

1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the three protons on the pyridine ring and the three protons of the methyl group. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.10 - 8.30 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.5, J(H3-H6) ≈ 0.5 |

| H-4 | 7.90 - 8.10 | Doublet of doublets (dd) | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5 |

| H-6 | 8.70 - 8.90 | Doublet of doublets (dd) | J(H6-H4) ≈ 2.5, J(H6-H3) ≈ 0.5 |

| CH₃ | 4.30 - 4.50 | Singlet (s) | - |

1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for each of the seven unique carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms and the aromaticity of the rings.

| Carbon (C) | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148.0 - 152.0 |

| C-3 | 122.0 - 125.0 |

| C-4 | 140.0 - 143.0 |

| C-5 | 118.0 - 121.0 |

| C-6 | 150.0 - 153.0 |

| C (tetrazole) | 162.0 - 165.0 |

| CH₃ | 38.0 - 41.0 |

Experimental Protocols

2.1. Synthesis of this compound

A common synthetic route to this compound involves the methylation of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine.

Materials:

-

5-Bromo-2-(2H-tetrazol-5-yl)pyridine

-

Formaldehyde

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol

-

Acetonitrile

-

Hydrogen gas

Procedure:

-

To a suitable reaction vessel, add 5-Bromo-2-(2H-tetrazol-5-yl)pyridine (226 g), formaldehyde (90 g), and 10% palladium-carbon catalyst (20 g) in methanol (1.5 L).[1][2]

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.[1][2]

-

Upon completion of the reaction, as monitored by a suitable technique (e.g., TLC or LC-MS), the reaction mixture is filtered to remove the catalyst.

-

The organic solvent (methanol) is removed by evaporation under reduced pressure.[1][2]

-

The resulting residue is recrystallized from acetonitrile to yield the final product, this compound.[1][2]

2.2. NMR Sample Preparation and Analysis

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Homogenization: Ensure the solution is homogeneous by gentle vortexing.

-

NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

-

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignment and a general workflow for NMR analysis.

Caption: Molecular structure with atom numbering.

References

An In-depth Technical Guide to 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine, a key intermediate in the synthesis of the oxazolidinone antibiotic, Tedizolid. While a definitive crystal structure for this specific isomer is not publicly available, this document presents detailed information on its synthesis, and physical and chemical properties. Furthermore, it provides a thorough analysis of the crystal structure of its isomer, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, to offer valuable structural insights. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound (CAS No: 380380-64-3) is a heterocyclic compound with the molecular formula C7H6BrN5.[1] It serves as a crucial building block in the synthesis of Tedizolid, a next-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structural characteristics of this intermediate are critical for its reactivity and the overall efficiency of the Tedizolid synthesis.

While the crystal structure of the 2-methyl isomer is not publicly documented, the crystal structure of the isomeric 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine has been determined, providing a valuable reference for understanding the molecular geometry and potential intermolecular interactions. This guide will detail the available data for the target compound and its isomer.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C7H6BrN5 | PubChem |

| Molecular Weight | 240.06 g/mol | PubChem |

| CAS Number | 380380-64-3 | PubChem |

| Appearance | White Solid | ODM |

| Solubility | Soluble in Dichloromethane | ODM |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | ODM |

Synthesis of this compound

The synthesis of this compound is a well-established process. The detailed experimental protocol is outlined below.

Experimental Protocol

The synthesis involves the methylation of 5-bromo-2-(2H-tetrazol-5-yl)pyridine.

Materials:

-

5-Bromo-2-(2H-tetrazol-5-yl)pyridine

-

Formaldehyde

-

10% Palladium on activated carbon

-

Methanol

-

Acetonitrile

Procedure:

-

To a reactor containing 1.5 L of methanol, add 226 g of 5-bromo-2-(2H-tetrazol-5-yl)pyridine, 90 g of formaldehyde, and 20 g of 10% palladium-carbon catalyst.[2][3]

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.[2][3]

-

Upon completion of the reaction, evaporate the organic phase.[2][3]

-

Recrystallize the residue from acetonitrile to yield the final product, 2-methyl-5-(5-bromo-2-pyridinyl)tetrazole.[2][3] The reported yield is 90.4% (217 g).[3]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Crystal Structure Analysis

As of the date of this document, the experimentally determined crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of its isomer, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine , provides valuable insight into the molecular conformation and packing that can be expected.

The key difference between these two isomers is the position of the methyl group on the tetrazole ring. In the target compound, the methyl group is attached to the nitrogen atom at the 2-position of the tetrazole ring, whereas in the analyzed isomer, it is attached to the nitrogen at the 1-position. This difference in substitution will influence the electronic distribution and steric profile of the molecule, which in turn can affect its crystal packing.

Crystallographic Data for 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine

The crystallographic data for the 1-methyl isomer is summarized in the table below.

| Parameter | Value |

| CCDC No. | 1935947 |

| Chemical Formula | C7H6BrN5 |

| Crystal System | Orthorhombic |

| Space Group | Acam (No. 64) |

| a (Å) | 12.3735(8) |

| b (Å) | 20.8690(11) |

| c (Å) | 6.8385(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1765.9(2) |

| Z | 8 |

| Temperature (K) | 293(2) |

| R-factor (%) | 4.71 |

Data obtained from the publication "The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5".[4]

Biological Role and Significance

This compound is primarily significant as a key intermediate in the synthesis of the antibiotic Tedizolid.[5] Tedizolid belongs to the oxazolidinone class of antibiotics and functions by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[6][7] There is no evidence to suggest that this compound itself possesses significant biological activity or is involved in any signaling pathways. Its importance lies in its role as a precursor to a clinically important therapeutic agent.

Logical Relationship to Tedizolid's Mechanism of Action

References

- 1. echemi.com [echemi.com]

- 2. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]

- 3. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. ODM 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 6. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of derivatives of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine. This pyridine compound serves as a crucial building block in the synthesis of advanced antibacterial agents, most notably the oxazolidinone antibiotic, Tedizolid. This document details the antibacterial spectrum of Tedizolid and other conceptual derivatives, their mechanism of action, and the structure-activity relationships (SAR) that govern their efficacy. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. One such class of synthetic antibiotics is the oxazolidinones, which have demonstrated potent activity against a wide range of multidrug-resistant Gram-positive pathogens. The compound this compound has emerged as a key intermediate in the synthesis of second-generation oxazolidinones, including Tedizolid.[1][2] This guide focuses on the biological activities of compounds derived from this essential pyridine scaffold.

Core Compound: this compound

This compound itself is primarily recognized as a synthetic intermediate and is not typically evaluated for direct biological activity.[2] Its significance lies in its utility as a precursor for more complex molecules with therapeutic potential.

Chemical Structure:

Key Derivative: Tedizolid - An Oxazolidinone Antibiotic

Tedizolid is the most prominent and clinically approved derivative synthesized from this compound.[2] It is a potent oxazolidinone antibiotic used for the treatment of acute bacterial skin and skin structure infections (ABSSSI).

Antibacterial Spectrum of Activity

Tedizolid exhibits broad-spectrum activity against a variety of Gram-positive bacteria, including strains resistant to other classes of antibiotics. Its efficacy is summarized in the table below, presenting Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant pathogens.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.25 - 0.5 | [3] |

| Staphylococcus aureus (MRSA) | OC 2878 | 0.5 | [1] |

| Enterococcus faecalis | ATCC 29212 | 0.25 | [3] |

| Enterococcus faecalis (VRE) | ATCC 51299 | 0.5 | [1] |

| Streptococcus pneumoniae | ATCC 6305 | 0.12 - 0.25 | [1] |

| Streptococcus pyogenes | - | ≤0.06 - 0.5 | [3] |

| Streptococcus agalactiae | - | 0.12 - 0.5 | [3] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Like other oxazolidinones, Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex necessary for the translation of mRNA into proteins. This mechanism is distinct from other protein synthesis inhibitors, which often target the elongation phase.

The following diagram illustrates the signaling pathway of bacterial protein synthesis and the point of inhibition by oxazolidinone derivatives.

Caption: Bacterial Protein Synthesis Inhibition by Oxazolidinones.

Structure-Activity Relationship (SAR) Studies

While specific SAR studies on a broad range of derivatives from this compound are limited in publicly available literature, extensive research on the oxazolidinone class provides valuable insights.

-

The N-aryl-oxazolidinone core is essential for antibacterial activity.

-

The (S)-configuration at the C5 position of the oxazolidinone ring is crucial for potency.

-

The acetamidomethyl side chain at C5 can be modified to enhance activity and improve the safety profile. Tedizolid's hydroxymethyl group is an example of such a modification.[3]

-

The pyridyl-tetrazole moiety , derived from the core compound, contributes significantly to the enhanced potency and spectrum of activity of second-generation oxazolidinones like Tedizolid. This is attributed to additional binding interactions within the ribosomal PTC.[4]

-

Modifications to the pyridine and tetrazole rings can modulate activity and pharmacokinetic properties. For instance, bulky substituents on the pyridine ring have been shown to influence activity against linezolid-resistant strains.[3]

The logical relationship for SAR can be visualized as follows:

Caption: Structure-Activity Relationship Overview.

Experimental Protocols

Synthesis of this compound

A general synthetic route involves the following steps:[2]

-

Starting Material: 5-Bromo-2-cyanopyridine.

-

Tetrazole Formation: Reaction of 5-Bromo-2-cyanopyridine with sodium azide to form the tetrazole ring.

-

Methylation: Alkylation of the tetrazole ring with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to yield this compound.

The workflow for the synthesis is depicted below:

References

- 1. In Vitro Antibacterial Activity of the Pyrrolopyrazolyl-Substituted Oxazolidinone RWJ-416457 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]

- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: A Bioisosteric Approach in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of a carboxylic acid moiety with a tetrazole ring represents a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacokinetic and metabolic profiles of drug candidates. This technical guide provides a comprehensive overview of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, a key heterocyclic building block, and its role as a bioisostere. As a critical intermediate in the synthesis of the oxazolidinone antibiotic Tedizolid, this compound exemplifies the successful application of bioisosterism in developing potent therapeutics against drug-resistant pathogens. This document details the physicochemical properties, synthesis, and biological significance of this compound, offering a valuable resource for professionals in drug discovery and development.

Introduction to Bioisosterism: The Tetrazole Advantage

Bioisosterism, the substitution of a functional group within a molecule with another group that retains similar biological activity, is a powerful strategy in drug design. The replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a classic example of non-classical bioisosterism.[1] While both functional groups are acidic and possess a planar structure, the tetrazole ring often confers several advantages, including:

-

Enhanced Metabolic Stability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid elimination and the formation of potentially reactive metabolites. Tetrazoles, while also capable of undergoing glucuronidation, generally form more stable N-glucuronides, leading to an improved metabolic profile and longer half-life.[2]

-

Increased Lipophilicity: Tetrazoles are typically more lipophilic than their carboxylic acid counterparts. This can lead to improved membrane permeability and oral bioavailability.[3]

-

Modulated Acidity: The pKa of 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, typically in the range of 4.5-4.9, ensuring they remain ionized at physiological pH, which is often crucial for target engagement.[1][3]

This compound serves as a prime example of a tetrazole-containing intermediate that has been successfully incorporated into a clinically approved drug, Tedizolid, to address the challenges of antibiotic resistance.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of a bioisostere and its corresponding functional group is essential for rational drug design. The following tables summarize the key properties of this compound and its carboxylic acid analog, 5-bromo-2-pyridinecarboxylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrN₅ | [4] |

| Molecular Weight | 240.06 g/mol | [4] |

| Appearance | Solid | |

| Boiling Point | 375.2 ± 52.0 °C (Predicted) | |

| Density | 1.85 ± 0.1 g/cm³ (Predicted) | |

| pKa | 0.94 ± 0.10 (Predicted) | |

| Storage Temperature | 2-8°C under inert gas |

Table 2: Physicochemical Properties of 5-bromo-2-pyridinecarboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrNO₂ | [5] |

| Molecular Weight | 202.01 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 173-175 °C | [5] |

| Boiling Point | 319.5 ± 27.0 °C (Predicted) | [5] |

| Solubility | Soluble in methanol | [5] |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is a multi-step process. The following protocols are based on established synthetic routes for this compound and general characterization techniques for tetrazole derivatives.

Synthesis of this compound

The synthesis of the title compound can be achieved from 5-bromo-2-(2H-tetrazol-5-yl)pyridine. A common method involves the methylation of the tetrazole ring.

Experimental Protocol:

-

Reaction Setup: In a suitable reactor, suspend 5-bromo-2-(2H-tetrazol-5-yl)pyridine (1.0 eq) in methanol.

-

Addition of Reagents: Add formaldehyde (1.5 eq) and a catalytic amount of 10% palladium on carbon.

-

Reaction Conditions: Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for approximately 3 hours.

-

Work-up: Upon completion of the reaction, filter the catalyst and evaporate the organic solvent under reduced pressure.

-

Purification: Recrystallize the residue from acetonitrile to yield the final product, 2-methyl-5-(5-bromo-2-pyridinyl)tetrazole.

Caption: Synthetic route to this compound.

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid for mass spectrometry compatibility.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Expected Outcome: A single major peak corresponding to the purified product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the methyl protons on the tetrazole ring and the protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

-

¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyridine and tetrazole rings, and the methyl group.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Expected Outcome: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (C₇H₆BrN₅), taking into account the isotopic distribution of bromine.

Caption: A typical workflow for the synthesis and characterization of the target compound.

Biological Significance and Application in Tedizolid

This compound is a key intermediate in the synthesis of Tedizolid, a second-generation oxazolidinone antibiotic.[7] Tedizolid is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tedizolid, like other oxazolidinones, inhibits bacterial protein synthesis at the initiation phase.[8] It binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, which is essential for the commencement of translation.[8] This mechanism is distinct from many other classes of antibiotics, making it effective against bacteria that have developed resistance to other drugs.

Caption: Simplified diagram of bacterial protein synthesis initiation and its inhibition by Tedizolid.

In Vitro and In Vivo Efficacy of Tedizolid

The incorporation of the tetrazole bioisostere contributes to the potent antibacterial activity of Tedizolid. The following tables summarize its efficacy against key Gram-positive pathogens.

Table 3: In Vitro Activity of Tedizolid (MIC₅₀/MIC₉₀ in µg/mL)

| Organism | Tedizolid MIC₅₀/MIC₉₀ (µg/mL) | Source(s) |

| Staphylococcus aureus (MSSA) | 0.25 / 0.25 | [9] |

| Staphylococcus aureus (MRSA) | 0.25 / 0.25 | [9] |

| Streptococcus pneumoniae | 0.12 / 0.25 | [10] |

| Enterococcus faecalis | 0.25 / 0.5 | [11] |

| Vancomycin-Resistant Enterococcus faecium (VRE) | 0.25 / 0.5 | [11] |

Table 4: In Vivo Efficacy of Tedizolid in a Murine Pneumonia Model

| Mouse Model | Treatment | Bacterial Burden Reduction (log₁₀ CFU/g) | Source(s) |

| Immunocompetent | Tedizolid (40 mg/kg/day) | >2-log reduction in 3 of 4 isolates | [12] |

| Neutropenic | Tedizolid (55 mg/kg/day) | >2-log reduction in 3 of 4 isolates | [12] |

These data demonstrate the potent activity of Tedizolid, the final drug product containing the bioisosteric replacement, against a range of clinically relevant pathogens, both in vitro and in vivo.

Conclusion

This compound is a compelling example of the successful application of bioisosterism in drug discovery. Its use as a key intermediate in the synthesis of the potent antibiotic Tedizolid highlights the advantages of replacing a carboxylic acid with a tetrazole moiety to improve metabolic stability and pharmacokinetic properties. This in-depth technical guide provides a comprehensive resource for researchers and drug development professionals, detailing the physicochemical properties, synthesis, and biological importance of this versatile heterocyclic compound. The continued exploration of such bioisosteric replacements will undoubtedly fuel the development of next-generation therapeutics to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum [chemicalbook.com]

- 3. drughunter.com [drughunter.com]

- 4. This compound | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacterial initiation factor - Wikipedia [en.wikipedia.org]

The Tetrazole Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, metabolic stability, and ability to act as a bioisostere for the carboxylic acid group have cemented its importance in the design of novel therapeutics. This technical guide provides a comprehensive overview of the tetrazole moiety, including its synthesis, physicochemical characteristics, and diverse applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and relevant biological pathways.

Physicochemical Properties and Bioisosterism

The tetrazole ring's utility in drug design is largely attributed to its role as a non-classical bioisostere of the carboxylic acid functional group.[1][2][3] This substitution can enhance a molecule's lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles.[1][2][4] The acidic nature of the 1H-tetrazole proton is comparable to that of a carboxylic acid, with pKa values typically in the range of 4-5, allowing it to engage in similar ionic interactions with biological targets.[5][6]

Table 1: Physicochemical Properties of Selected Tetrazole-Containing Compounds

| Compound | Structure | pKa | logP | Application |

| 1H-Tetrazole | 4.89 | -0.73 | Parent Compound | |

| 5-Phenyl-1H-tetrazole | 4.33 | 1.45 | Intermediate | |

| Losartan | ~6.0 | 2.5-3.5 | Antihypertensive | |

| Valsartan | ~3.9 | 1.98 | Antihypertensive | |

| Tedizolid | - | 1.1 | Antibacterial |

Note: pKa and logP values can vary depending on the experimental or computational method used.

Synthesis of Tetrazole Derivatives

The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[7] This reaction can be catalyzed by various Lewis acids or Brønsted acids.[8]

Experimental Protocol: General Synthesis of 5-Substituted-1H-Tetrazoles

Materials:

-

Substituted nitrile (1.0 mmol)

-

Sodium azide (1.5 mmol)

-

Triethylammonium chloride (1.5 mmol) or Zinc chloride (0.5 mmol)

-

Dimethylformamide (DMF) or Toluene (5 mL)

Procedure:

-

To a solution of the substituted nitrile in the chosen solvent, add sodium azide and the catalyst.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the tetrazole product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford the 5-substituted-1H-tetrazole.

-

Characterize the product using NMR, IR, and mass spectrometry.

This general procedure can be adapted for a wide range of nitrile substrates, including aromatic, heteroaromatic, and aliphatic nitriles.[9]

Applications in Drug Discovery

The tetrazole moiety is a key pharmacophore in a number of FDA-approved drugs and clinical candidates across various therapeutic areas.

Antihypertensive Agents: Angiotensin II Receptor Blockers (ARBs)

A prominent class of tetrazole-containing drugs is the angiotensin II receptor blockers (ARBs), such as losartan and valsartan. These drugs selectively inhibit the angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure.[10]

The binding of angiotensin II to the AT1 receptor activates multiple downstream signaling cascades. Blockade of this interaction by ARBs prevents these effects.

Caption: AT1 Receptor Signaling Pathway Blockade by ARBs.

The synthesis of losartan involves the formation of the biphenyltetrazole core, commonly achieved through a Suzuki coupling reaction, followed by alkylation of the imidazole ring.[11]

Step 1: Suzuki Coupling

-

React 2-bromo-4'-methylbiphenyl with a protected tetrazole boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/water).

-

Heat the mixture under reflux until the reaction is complete.

-

Work up the reaction to isolate the trityl-protected biphenyltetrazole intermediate.

Step 2: Alkylation and Deprotection

-

Alkylate the imidazole derivative, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, with the trityl-protected biphenyltetrazole intermediate using a base such as potassium carbonate in DMF.

-

Reduce the aldehyde group to a hydroxymethyl group using a reducing agent like sodium borohydride.

-

Remove the trityl protecting group under acidic conditions (e.g., dilute H2SO4) to yield losartan.

-

Purify the final product by crystallization.

Antibacterial Agents

The tetrazole moiety is also present in potent antibacterial agents. Tedizolid is an oxazolidinone antibiotic that is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12]

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation.[12][13][14][15]

Caption: Mechanism of Action of Tedizolid.

Anticancer Agents

The versatility of the tetrazole ring has led to its incorporation into various anticancer drug candidates. These compounds often target key signaling molecules involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[16][17]

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and inhibit apoptosis. Tetrazole-containing EGFR inhibitors can block these pathways.[18][][20]

Caption: EGFR Signaling Pathway Inhibition.

High-Throughput Screening and ADME Profiling

The discovery of novel tetrazole-based drugs often begins with high-throughput screening (HTS) of large compound libraries. Hits from these screens are then subjected to extensive absorption, distribution, metabolism, and excretion (ADME) profiling to assess their drug-like properties.

Experimental Workflow: High-Throughput Screening for Antibacterial Tetrazoles

Caption: HTS Workflow for Antibacterial Tetrazoles.

Experimental Workflow: In Vitro ADME Profiling

Caption: In Vitro ADME Profiling Workflow.

Quantitative Data Summary

The following tables summarize key quantitative data for various tetrazole derivatives, highlighting their biological activities.

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Selected Tetrazole Derivatives

| Compound ID | S. aureus | E. coli | K. pneumoniae | E. faecalis | Reference |

| Tedizolid | 0.25-1 | >16 | >16 | 0.25-0.5 | [12] |

| Compound b1 | 25.2 | - | - | 1.3 | [21] |

| Compound c1 | 21.6 | - | - | 1.8 | [21] |

| Compound e1 | 18.7 | - | - | 1.2 | [21] |

MIC values are indicative and can vary between studies and bacterial strains.

Table 3: In Vitro Anticancer Activity (IC50, µM) of Selected Tetrazole Derivatives

| Compound ID | Cell Line | Target | IC50 (µM) | Reference |

| Compound 4b | SK-OV-3 (Ovarian) | Not Specified | < 10 | [1] |

| Compound 5o | Multiple | DNA Intercalation | 5-20 | [11] |

| Combretastatin A-4 Analog | Multiple | Tubulin Polymerization | 0.003-0.02 | [22] |

IC50 values are dependent on the specific cell line and assay conditions.

Conclusion

The tetrazole moiety continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility ensures its continued prominence in the development of new and improved therapeutic agents. The data, protocols, and pathway analyses presented in this guide underscore the broad applicability of the tetrazole scaffold and provide a solid foundation for further research and drug discovery efforts in this exciting area.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. snscourseware.org [snscourseware.org]

- 6. researchgate.net [researchgate.net]

- 7. uokerbala.edu.iq [uokerbala.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]

- 14. Tedizolid: a new oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckconnect.com [merckconnect.com]

- 16. mdpi.com [mdpi.com]

- 17. dovepress.com [dovepress.com]

- 18. ClinPGx [clinpgx.org]

- 20. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 21. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]

- 22. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of Brominated Pyridines in Modern Synthesis

An In-depth Technical Guide to the Reactivity of Brominated Pyridines in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Brominated pyridines are a cornerstone class of intermediates in organic synthesis, prized for their versatility in constructing complex molecular architectures. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from the pyridine core's unique electronic properties and the bromine atom's capacity to participate in a wide array of chemical transformations. The electron-deficient nature of the pyridine ring, combined with the C-Br bond's susceptibility to both catalytic activation and nucleophilic attack, makes these compounds powerful synthons for C-C and C-heteroatom bond formation.

This guide provides a comprehensive technical overview of the reactivity of the three main isomers of bromopyridine (2-bromo, 3-bromo, and 4-bromopyridine). We will delve into the core principles governing their reactivity and provide detailed experimental protocols and comparative data for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Core Principles of Reactivity

The reactivity of a bromopyridine isomer is fundamentally dictated by the position of the bromine atom relative to the ring's nitrogen atom. The nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack and facilitates the crucial oxidative addition step in many catalytic cycles.[1]

Electronic Effects and Reactivity in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the C-Br bond to the Pd(0) catalyst.[1] The more electrophilic the carbon atom bearing the bromine, the faster this step proceeds. This leads to a general reactivity order among the isomers:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]

-

4-Bromopyridine: The nitrogen atom at the para-position exerts a strong electron-withdrawing effect, making the C4 carbon highly electrophilic and thus the most reactive towards oxidative addition.[1]

-

2-Bromopyridine: The C2 position is also significantly activated. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst. This can sometimes inhibit the reaction, necessitating the use of specialized bulky ligands to shield the metal center.[1][2]

-

3-Bromopyridine: The nitrogen's electronic influence at the meta-position is weakest, resulting in a less electrophilic C3 carbon. Consequently, 3-bromopyridine is the least reactive isomer, often requiring more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) to achieve high yields.[1]

Caption: Factors influencing bromopyridine cross-coupling reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental transformations in modern synthesis. The general catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with an organometallic reagent (or coordination/deprotonation for amination) and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3]

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with a halide.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromopyridines

| Entry | Bromopyridine | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | ~85-95 |

| 2 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | ~70-85 |

| 3 | 4-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | >95 |

| 4 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 65-88[4] |

| 5 | 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | aq. Isopropanol | 80 | 70-98[5] |

(Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions.)

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine [3]

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 3-bromopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), triphenylphosphine (PPh₃, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of Toluene/H₂O (5 mL).

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling an amine with a halide, a critical transformation in pharmaceutical synthesis.[6]

Table 2: Representative Data for Buchwald-Hartwig Amination of Bromopyridines

| Entry | Bromopyridine | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | ~80-95 |

| 2 | 3-Bromopyridine | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | ~75-90 |

| 3 | 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 60[7] |

| 4 | 2-Bromopyridines | Volatile amines (e.g., methylamine) | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 60-90[8][9] |

(Note: The use of volatile amines often requires a sealed tube setup to prevent their evaporation.)[8][9]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine [8][9]

-

Reaction Setup: In a specialized pressure-rated sealed tube, add 2-bromopyridine (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and 1,3-bis(diphenylphosphino)propane (dppp, 10 mol%).

-

Reagent Addition: Add anhydrous toluene as the solvent, followed by sodium tert-butoxide (NaOt-Bu, 2.0 equiv.). Cool the tube to -78 °C and add the condensed volatile amine (e.g., liquid methylamine, 5.0 equiv.).

-

Reaction: Securely seal the tube and allow it to warm to room temperature before heating to 80 °C in an oil bath behind a blast shield. Stir for 12-16 hours.

-

Work-up: After cooling to room temperature, carefully unseal the tube. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using both palladium and copper co-catalysts.[10]

Table 3: Representative Data for Sonogashira Coupling of Bromopyridines

| Entry | Bromopyridine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | ~85-95[3] |

| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96[11] |

| 3 | 4-Bromopyridine | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | THF | 65 | ~90 |

| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | Various alkynes | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 85-93[12] |

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [11][13]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%), triphenylphosphine (PPh₃, 5.0 mol%), and copper(I) iodide (CuI, 5.0 mol%).

-

Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) and triethylamine (Et₃N). Stir the mixture for 15-30 minutes. Then, add 2-amino-3-bromopyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

-

Reaction: Heat the mixture to 100 °C for 3-6 hours, monitoring the reaction by TLC.

-

Work-up: After completion, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Other Cross-Coupling Reactions: Heck, Stille, and Negishi

-

Heck Reaction: Couples an alkene with an aryl halide. A general protocol for 3-bromopyridine involves heating with an alkene (1.5 equiv.), Pd(OAc)₂ (2 mol%), a ligand like P(o-tol)₃ (4 mol%), and a base such as Et₃N (2.0 equiv.) in DMF at 100 °C.[3]

-

Stille Coupling: Utilizes an organotin reagent. This method is robust but is often avoided due to the toxicity of tin compounds.[14][15]

-

Negishi Coupling: Employs an organozinc reagent. It is known for its high reactivity and good functional group tolerance but requires strict anhydrous conditions due to the moisture sensitivity of organozinc reagents.[14][16][17]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring is susceptible to nucleophilic attack, especially when a good leaving group like bromine is present at the 2- or 4-position. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18][19]

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

The reactivity order for SNAr is generally 4- > 2- >> 3-bromopyridine . The negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 positions, stabilizing the intermediate. This stabilization is not possible for an attack at the C3 position.[18]

Table 4: Examples of SNAr Reactions with Bromopyridines

| Entry | Bromopyridine | Nucleophile | Conditions | Product |

|---|---|---|---|---|

| 1 | 2-Bromopyridine | Sodium methoxide (NaOMe) | MeOH, 80 °C | 2-Methoxypyridine |

| 2 | 4-Bromopyridine | Ammonia (NH₃) | H₂O, 200 °C, pressure | 4-Aminopyridine |

| 3 | 2-Bromopyridine | Thiophenol | K₂CO₃, DMF, 100 °C | 2-(Phenylthio)pyridine |

| 4 | 3-Bromopyridine | Indoline | KOH, 1,4-Dioxane, 130 °C | 4-(Indolin-1-yl)pyridine* |

(Note: The reaction with 3-bromopyridine can proceed via a pyridyne intermediate under strong base, leading to substitution at the 4-position.)[20][21]

Experimental Protocol: SNAr with a Thiol Nucleophile

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromopyridine (1.0 equiv.) and the desired thiol (e.g., thiophenol, 1.1 equiv.) in an anhydrous polar aprotic solvent like DMF.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equiv.), to the mixture.

-

Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or recrystallization.

Conclusion

Brominated pyridines are exceptionally versatile and powerful intermediates in organic synthesis. A thorough understanding of the electronic and steric factors governing their reactivity is crucial for selecting the appropriate isomer and optimizing reaction conditions. While 4-bromopyridine is generally the most reactive isomer in palladium-catalyzed cross-couplings and SNAr reactions, successful transformations can be achieved with all three isomers through careful selection of catalysts, ligands, and reaction parameters. The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to leverage these critical building blocks in the synthesis of novel and functional molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. scirp.org [scirp.org]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Stille Coupling [organic-chemistry.org]

- 16. Negishi coupling - Wikipedia [en.wikipedia.org]

- 17. Negishi Coupling [organic-chemistry.org]

- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]

- 21. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Handling and Storage of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and standardized protocols for the safe handling, storage, and use of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine, a key intermediate in the synthesis of the antibacterial agent Tedizolid. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining the integrity of the compound, and achieving reliable experimental outcomes.

Chemical and Physical Properties

This compound is a solid, off-white to white compound.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 380380-64-3 | [2][3][4] |

| Molecular Formula | C₇H₆BrN₅ | [2][3][4] |

| Molecular Weight | 240.06 g/mol | [2][4][5] |

| Appearance | Off-white to white solid | [1] |

| Boiling Point | 375.2 ± 52.0 °C (Predicted) | [2] |

| Density | 1.85 ± 0.1 g/cm³ (at 20°C) | [2] |

| Solubility | Soluble in Dichloromethane | [2] |

| pKa | 0.94 ± 0.10 (Predicted) | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation |